4',5-Di-O-acetyl Genistein

Catalog No.
S1531425
CAS No.
1105697-83-3
M.F
C19H14O7
M. Wt
354.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4',5-Di-O-acetyl Genistein

CAS Number

1105697-83-3

Product Name

4',5-Di-O-acetyl Genistein

IUPAC Name

[4-(5-acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate

Molecular Formula

C19H14O7

Molecular Weight

354.3 g/mol

InChI

InChI=1S/C19H14O7/c1-10(20)25-14-5-3-12(4-6-14)15-9-24-16-7-13(22)8-17(26-11(2)21)18(16)19(15)23/h3-9,22H,1-2H3

InChI Key

SWRSZMILWBHUEZ-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC(=O)C

Synonyms

5-(Αcetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Αcid Μethyl Εster 2,3,4-Τriacetate

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC(=O)C

4',5-Di-O-acetyl Genistein is a derivative of genistein, which is a prominent isoflavone found predominantly in soy products. The compound features two acetyl groups at the 4' and 5' positions of the genistein structure, enhancing its lipophilicity and potentially altering its biological activity. Genistein itself is recognized for its significant health benefits, including antioxidant properties and potential anticancer effects. The modification of genistein into 4',5-Di-O-acetyl Genistein aims to improve its bioavailability and therapeutic efficacy.

There is no current information available on the mechanism of action of this specific compound. However, chromone derivatives have been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties []. Further research is required to understand if 4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate possesses similar properties.

Background and Classification:

[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate, also known as 4',5-Di-O-acetyl Genistein, is a derivative of Genistein, a naturally occurring isoflavone found in soybeans and other legumes []. It belongs to the class of polyphenols, specifically a subgroup known as flavonoids [].

Potential Biological Activities:

Studies suggest that 4',5-Di-O-acetyl Genistein may possess various biological activities, including:

  • Antioxidant properties: Similar to Genistein, 4',5-Di-O-acetyl Genistein may exhibit antioxidant effects by scavenging free radicals and protecting cells from oxidative damage [].
  • Estrogenic and anti-estrogenic effects: Due to its structural similarity to the female sex hormone estrogen, 4',5-Di-O-acetyl Genistein may exhibit both estrogenic and anti-estrogenic properties depending on the cellular context []. These properties are being investigated in the context of hormone-related cancers and other conditions.
  • Enzyme inhibition: 4',5-Di-O-acetyl Genistein may inhibit specific enzymes, such as protein tyrosine kinases, which are involved in various cellular processes. This potential enzyme inhibitory activity is being explored for its therapeutic implications [].

Current Research:

Research on 4',5-Di-O-acetyl Genistein is ongoing, with studies investigating its potential applications in various areas, including:

  • Cancer prevention and treatment: Studies are exploring the potential of 4',5-Di-O-acetyl Genistein for preventing and treating different types of cancer, such as breast and prostate cancer, due to its potential anti-proliferative and anti-angiogenic effects.
  • Bone health: Some studies suggest that 4',5-Di-O-acetyl Genistein may have beneficial effects on bone health, potentially due to its estrogenic properties.
  • Neurodegenerative diseases: Emerging research suggests that 4',5-Di-O-acetyl Genistein may have neuroprotective effects and is being investigated for its potential role in neurodegenerative diseases like Alzheimer's disease.

The synthesis of 4',5-Di-O-acetyl Genistein typically involves acetylation reactions. Acetylation can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The general reaction can be represented as follows:

  • Acetylation Reaction:
    Genistein+Acetic AnhydrideBase4 5 Di O acetyl Genistein\text{Genistein}+\text{Acetic Anhydride}\xrightarrow{\text{Base}}\text{4 5 Di O acetyl Genistein}

This reaction selectively introduces acetyl groups at the hydroxyl positions, improving the compound's stability and solubility.

4',5-Di-O-acetyl Genistein exhibits various biological activities similar to those of genistein, including:

  • Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anticancer Properties: It may induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways related to cell proliferation and apoptosis.
  • Anti-inflammatory Effects: Like genistein, it may reduce the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Research indicates that modifications like acetylation can enhance these activities by improving membrane permeability and cellular uptake.

The synthesis of 4',5-Di-O-acetyl Genistein can be performed through several methods:

  • Direct Acetylation:
    • Reagents: Acetic anhydride or acetyl chloride.
    • Conditions: Typically performed under anhydrous conditions with a base (e.g., pyridine) to neutralize the acid formed during the reaction.
  • Biosynthesis:
    • Utilizing enzymes such as glycosyltransferases to modify genistein at specific hydroxyl positions, potentially leading to diverse derivatives with varied biological activities .
  • Chemical Modifications:
    • Further transformations can be applied post-acetylation to introduce additional functional groups or modify existing ones for enhanced activity or specificity.

4',5-Di-O-acetyl Genistein has several applications, particularly in pharmaceuticals and nutraceuticals:

  • Cancer Therapeutics: Due to its anticancer properties, it may be investigated as a potential treatment option for various cancers.
  • Nutritional Supplements: Its antioxidant properties make it suitable for inclusion in dietary supplements aimed at promoting health and preventing diseases.
  • Cosmetics: The compound may also find applications in skincare products due to its protective effects against oxidative stress and inflammation.

Studies on 4',5-Di-O-acetyl Genistein have focused on its interactions with various biological targets:

  • Cellular Pathways: It has been shown to interact with pathways involved in apoptosis and inflammation, modulating key proteins such as p53 and NF-kB .
  • Drug Interactions: Research indicates that this compound may enhance the efficacy of certain chemotherapeutic agents by sensitizing cancer cells .

Several compounds are structurally similar to 4',5-Di-O-acetyl Genistein, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
Genistein4′,5,7-TrihydroxyisoflavoneNatural isoflavone with broad health benefits
7-O-Methyl GenisteinMethyl group at the 7-positionEnhanced lipophilicity; improved bioavailability
4'-O-Methyl GenisteinMethyl group at the 4'-positionPotentially altered pharmacokinetics
DaidzeinSimilar isoflavone structureDifferent hydroxyl group positioning; distinct bioactivity
Biochanin AMethylated form of genisteinUnique biochemical pathways; different health effects

The uniqueness of 4',5-Di-O-acetyl Genistein lies in its specific acetylation pattern, which may enhance its solubility and bioactivity compared to other derivatives while retaining the core beneficial properties associated with genistein.

XLogP3

2.3

Dates

Modify: 2024-04-14

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